molecular formula C18H21BrN2O3 B11144783 trans-4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

trans-4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B11144783
M. Wt: 393.3 g/mol
InChI Key: LTFBZNCMYZNBFQ-UHFFFAOYSA-N
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Description

4-{[2-(6-BROMO-1H-INDOL-1-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that features an indole moiety, a cyclohexane ring, and a carboxylic acid group. The presence of the bromine atom on the indole ring adds to its chemical reactivity and potential biological activity. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(6-BROMO-1H-INDOL-1-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(6-BROMO-1H-INDOL-1-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-{[2-(6-BROMO-1H-INDOL-1-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity . The bromine atom may enhance the compound’s binding affinity and specificity by forming halogen bonds with target proteins .

Properties

Molecular Formula

C18H21BrN2O3

Molecular Weight

393.3 g/mol

IUPAC Name

4-[[[2-(6-bromoindol-1-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H21BrN2O3/c19-15-6-5-13-7-8-21(16(13)9-15)11-17(22)20-10-12-1-3-14(4-2-12)18(23)24/h5-9,12,14H,1-4,10-11H2,(H,20,22)(H,23,24)

InChI Key

LTFBZNCMYZNBFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)CN2C=CC3=C2C=C(C=C3)Br)C(=O)O

Origin of Product

United States

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